N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole ring, a phenyl group, a pyrrolidine ring, and a pyrazolopyrimidine core
Mechanism of Action
Target of Action
The primary targets of N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CCG-1423, are the RhoA transcriptional signaling pathways . These pathways play a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
This compound interacts with its targets by inhibiting the RhoA transcriptional signaling pathways . This inhibition disrupts the normal functioning of these pathways, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The affected biochemical pathways include those involved in cell adhesion, migration, invasion, and proliferation . The downstream effects of inhibiting these pathways include the potential reduction of cancer cell growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action include the potential inhibition of cancer cell growth and metastasis . This is achieved through the disruption of RhoA transcriptional signaling pathways, which play a crucial role in various cellular processes .
Preparation Methods
One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often require the use of bases like cesium carbonate and ligands such as BINAP to facilitate the coupling process .
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Its chemical stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared to other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole ring but lacks the pyrazolopyrimidine core.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: This compound contains a benzodioxole ring and a piperidine ring but differs in its overall structure and functional groups.
(2E,4E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-(pyrrolidin-1-yl)nona-2,4,8-trien-1-one: This compound also features a benzodioxole ring and a pyrrolidine ring but has a different arrangement of double bonds and functional groups.
The uniqueness of this compound lies in its combination of the benzodioxole ring, phenyl group, pyrrolidine ring, and pyrazolopyrimidine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-2-6-16(7-3-1)28-21-17(13-23-28)20(25-22(26-21)27-10-4-5-11-27)24-15-8-9-18-19(12-15)30-14-29-18/h1-3,6-9,12-13H,4-5,10-11,14H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDLOUUOOXPVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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